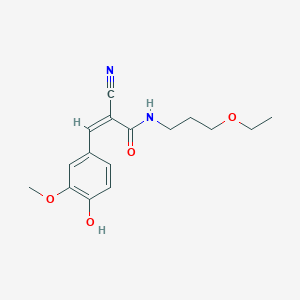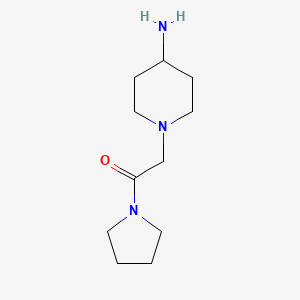
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a nitrogen heterocycle, is frequently utilized in medicinal chemistry to develop compounds for treating human diseases. The saturated pyrrolidine scaffold is highly sought after due to its ability to explore pharmacophore space efficiently, contribute to stereochemistry, and provide increased three-dimensional coverage through "pseudorotation." This review focuses on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. It highlights the influence of steric factors on biological activity and explores the structure-activity relationship of these compounds. Notably, the stereogenicity of carbons in the pyrrolidine ring is emphasized, with different stereoisomers and spatial orientations of substituents leading to varying biological profiles of drug candidates (Petri et al., 2021).
Dipeptidyl Peptidase IV Inhibitors
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
This review encompasses patents of DPP IV inhibitors, a validated target for treating type 2 diabetes mellitus. DPP IV hydrolyzes incretin molecules into inactive forms, impacting insulin secretion. The patents are classified based on chemical groups, with one group specifically mentioning pyrrolidines. The review underscores the intensive research in finding new DPP IV inhibitors, despite existing molecules, due to the recent approval of marketed compounds and the unknown long-term side effects (Mendieta et al., 2011).
Stereochemistry in Pharmacology
Stereochemistry of Phenylpiracetam and its Methyl Derivative
This review consolidates data on the design, synthesis, and biological activity of enantiomerically pure phenylpiracetam and its methyl derivative, both based on the pyrrolidin-2-one pharmacophore. It highlights the direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers. The review also covers methodological approaches for preparing single stereoisomers and provides evidence for the pharmacological advantages of specific enantiomers, advocating for the purification of drug substances from less active ones (Veinberg et al., 2015).
Safety and Hazards
According to the available data, some general safety precautions should be taken while handling “2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one”. These include keeping the product out of reach of children, reading the label before use, and obtaining special instructions before use . It’s also advised to keep away from heat, sparks, open flames, and hot surfaces . The product should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDCCFFIOYIWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2403226.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)
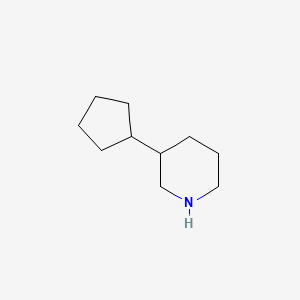
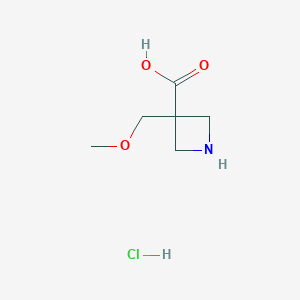
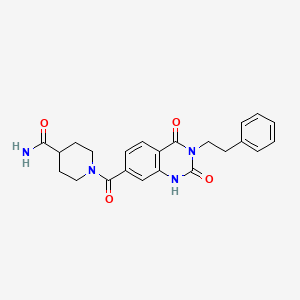

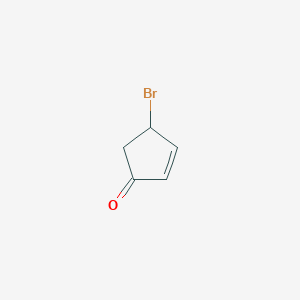

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)
